molecular formula C11H12O3 B8333346 2-p-Ethoxyphenyl acrylic acid

2-p-Ethoxyphenyl acrylic acid

Cat. No.: B8333346
M. Wt: 192.21 g/mol
InChI Key: UKPTVSUAZBIUSQ-UHFFFAOYSA-N
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Description

2-p-Ethoxyphenyl acrylic acid is a derivative of acrylic acid (2-propenoic acid) featuring a p-ethoxyphenyl substituent at the β-position of the carboxylic acid group. Its molecular structure combines the reactive α,β-unsaturated carbonyl system of acrylic acid with the aromatic and electron-donating ethoxy group, which modulates its physicochemical and biological properties.

Acrylic acid derivatives are widely utilized in polymer synthesis (e.g., polyacrylates) and medicinal chemistry due to their electrophilic reactivity, enabling cross-linking or conjugation reactions . The ethoxy group in this compound may enhance solubility in organic solvents compared to unsubstituted acrylic acid, while the aromatic ring could confer stability or binding affinity in drug design contexts.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(4-ethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-3-14-10-6-4-9(5-7-10)8(2)11(12)13/h4-7H,2-3H2,1H3,(H,12,13)

InChI Key

UKPTVSUAZBIUSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The substituent on the phenyl ring significantly influences electronic properties. For example:

  • Acrylic acid (2-propenoic acid): The parent compound has a HOMO-LUMO gap of 5.545 eV, indicating moderate reactivity .
  • (E)-4-[2-(4-Chlorophenoxy)-2-methylpanoyloxy]-3-methoxyphenyl acrylic acid (): The electron-withdrawing chloro group decreases electron density on the aromatic ring, likely lowering solubility in polar solvents.
Table 1: Substituent Effects on Key Properties
Compound Substituent Electronic Effect Estimated HOMO-LUMO Gap (eV) Solubility Trend
Acrylic acid None N/A 5.545 High in polar solvents
2-p-Ethoxyphenyl acrylic acid p-Ethoxyphenyl Electron-donating ~5.0 (estimated) Moderate in organics
2-p-Methoxyphenyl acrylic acid p-Methoxyphenyl Electron-donating ~5.2 (estimated) Moderate in organics
4-Chlorophenoxy-substituted analog Chlorophenoxy Electron-withdrawing N/A Low in polar solvents

Analytical Methods and Impurity Profiles

HPLC methods developed for structurally related compounds, such as the chlorophenoxy-substituted acrylic acid (), provide a template for analyzing this compound. Key parameters include:

  • Column : Ultimate XB-C18 (4.6 mm × 150 mm, 5 μm).
  • Mobile phase: Methanol-1% acetic acid water (70:30).
  • Detection wavelength : 275 nm.
  • Linearity range : 0.20–59.96 μg/mL (r=0.9999 for impurity C).

Impurity profiling reveals that related substances in acrylic acid derivatives often arise from synthesis intermediates or degradation products. For example, impurity C in ’s compound was identified and controlled to <0.1% in API batches, suggesting rigorous quality control is feasible for this compound .

Environmental and Regulatory Considerations

Alkylphenol ethoxylates (APEOs, ) are restricted due to environmental persistence.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-p-Ethoxyphenyl acrylic acid, and how do reaction conditions influence yield?

  • Methodology : Common approaches include Friedel-Crafts acylation or esterification of ethoxyphenol precursors followed by acrylation. For example, coupling 4-ethoxyphenol with acrylic acid derivatives (e.g., acryloyl chloride) under controlled pH (6–7) and temperature (40–60°C) minimizes side reactions like polymerization. Catalysts such as DMAP (4-dimethylaminopyridine) improve regioselectivity . Yield optimization requires monitoring via HPLC to track intermediate purity and adjusting solvent polarity (e.g., dichloromethane vs. THF) to stabilize reactive intermediates.

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

  • Methodology : Combine chromatographic and spectroscopic methods:

  • HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities (<0.5% threshold).
  • NMR (¹H/¹³C) to confirm structural integrity, focusing on the ethoxy group’s singlet (~δ 1.3 ppm for CH₃ and δ 4.0 ppm for OCH₂) and acrylate doublet (δ 5.8–6.4 ppm) .
  • FTIR for functional group verification (C=O stretch at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹).

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

  • Methodology :

  • Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane) using gravimetric analysis. The ethoxy group enhances solubility in organic solvents, while the acrylic acid moiety increases hydrophilicity .
  • Stability : Conduct accelerated degradation studies under UV light or varying pH (3–9) to assess hydrolysis susceptibility. Stabilizers like 4-methoxyphenol (200–300 ppm) are often added to prevent polymerization during storage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or interaction mechanisms of this compound in polymerization?

  • Methodology : Use Gaussian or ORCA software to calculate:

  • Electrophilicity Index to assess acrylate group reactivity in radical polymerization.
  • HOMO-LUMO gaps to predict electron transfer efficiency in photoinitiated reactions.
  • Docking studies (if applicable) for biological interactions, such as enzyme inhibition . Validate models with experimental kinetic data (e.g., DSC for polymerization activation energy).

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

  • Methodology :

  • Variable Temperature NMR to identify dynamic processes (e.g., rotational barriers in the ethoxy group).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions. For example, NOESY can clarify spatial proximity between the ethoxy and acrylate groups .
  • Isotopic labeling (e.g., ¹³C-enriched samples) to track carbon environments in ambiguous peaks.

Q. How do substituent modifications (e.g., replacing ethoxy with methoxy) alter the compound’s bioactivity or polymer compatibility?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-p-methoxyphenyl acrylic acid) and compare properties:
  • Bioactivity : Use in vitro assays (e.g., MIC testing against bacterial strains).
  • Polymer Compatibility : Measure glass transition temperature (Tg) via DSC and tensile strength in copolymer films .
  • Molecular Dynamics Simulations to model polymer chain interactions with modified monomers.

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for optimizing synthesis parameters (e.g., DoE)?

  • Methodology : Apply Design of Experiments (DoE) such as Box-Behnken or Central Composite Design to evaluate factors:

  • Variables : Temperature, catalyst loading, solvent ratio.
  • Response Surface Analysis to identify optimal conditions (e.g., 98% yield at 50°C, 0.1 mol% catalyst) .
  • ANOVA to validate significance of interactions (p < 0.05).

Q. How should researchers address batch-to-batch variability in polymerization studies?

  • Methodology :

  • QC Protocols : Implement strict in-process controls (e.g., inline FTIR for monomer conversion).
  • Multivariate Analysis (MVA) : Use PCA or PLS to correlate raw material attributes (e.g., initiator purity) with polymer properties (Mw, PDI) .

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